4-(1-甲基-1H-1,2,4-三唑-5-基)苯酚

描述

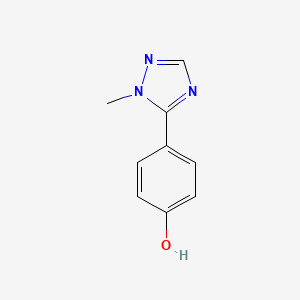

4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

1,2,4-三唑衍生物因其抗癌特性而被广泛研究。三唑环的存在可以显著增强对各种癌细胞系的细胞毒活性。 例如,新型1,2,4-三唑衍生物对Hela细胞系显示出有希望的结果,一些化合物表现出低于12μM的细胞毒活性 。这表明4-(1-甲基-1H-1,2,4-三唑-5-基)苯酚可能作为抗癌剂开发,靶向特定癌细胞,同时最大限度地减少对正常细胞的伤害。

抗菌特性

众所周知,三唑环具有很强的抗菌特性。 研究表明,1,2,4-三唑衍生物可以有效对抗多种微生物感染,包括抗真菌和抗菌活性 。这使得4-(1-甲基-1H-1,2,4-三唑-5-基)苯酚成为开发新型抗菌药物的候选药物,这些药物可以帮助对抗耐药菌株和真菌。

环境监测

4-(1-甲基-1H-1,2,4-三唑-5-基)苯酚: 已被鉴定为植物中1,1-二甲基肼暴露的标记物 。这种应用对于环境监测至关重要,尤其是在受火箭燃料污染影响的地区。能够检测植物组织中的这种化合物有助于评估环境污染的程度以及有毒物质对生态系统的影响。

镇痛作用

含有1,2,4-三唑基序的化合物与镇痛活性有关 。这表明诸如4-(1-甲基-1H-1,2,4-三唑-5-基)苯酚之类的衍生物可以探索其止痛特性,可能导致开发新的疼痛管理药物。

抗炎应用

1,2,4-三唑衍生物的抗炎潜力是另一个令人感兴趣的领域。 这些化合物可以被设计为靶向特定的炎症途径,为治疗各种炎症性疾病提供一种靶向方法 。4-(1-甲基-1H-1,2,4-三唑-5-基)苯酚可以进行修饰以增强其对这种应用的功效和选择性。

抗抑郁和抗病毒用途

1,2,4-三唑环的多功能性扩展到其在抗抑郁药和抗病毒药物中的使用 。这种化合物的衍生物可以被定制以与神经靶标相互作用或抑制病毒复制,为这些领域的新的治疗方法提供基础。

抗结核活性

结核病仍然是全球主要的健康挑战,迫切需要新的抗结核药物。 1,2,4-三唑衍生物已显示出该领域的潜力,对结核分枝杆菌具有活性 。对4-(1-甲基-1H-1,2,4-三唑-5-基)苯酚的研究可能有助于发现治疗结核病的新方法。

药物设计和开发

最后,1,2,4-三唑衍生物的结构灵活性以及形成氢键的能力使其成为药物设计中宝贵的支架 。4-(1-甲基-1H-1,2,4-三唑-5-基)苯酚可以用作合成多种药理活性化合物的构建块,帮助开发具有改进的药代动力学和药效学特性的药物。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines

Mode of Action

It’s worth noting that similar 1,2,4-triazole derivatives have shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol might interact with its targets in a way that disrupts normal cell function and triggers programmed cell death.

Biochemical Pathways

Given the potential anticancer activity of similar 1,2,4-triazole derivatives , it’s plausible that this compound could affect pathways related to cell growth and survival

Pharmacokinetics

The presence of the 1,2,4-triazole ring in similar compounds has been noted to improve pharmacokinetics, pharmacological, and toxicological properties

Result of Action

Similar 1,2,4-triazole derivatives have demonstrated cytotoxic effects against cancer cells, with some compounds showing very weak cytotoxic effects toward normal cells

生物活性

4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol includes a triazole ring and a phenolic group. This unique structure contributes to its interaction with various biological targets.

The mechanism of action for 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol involves:

- Molecular Targeting : The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can influence various signaling pathways related to inflammation and apoptosis.

- Cell Cycle Arrest : Studies have shown that derivatives of triazole compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, certain triazole derivatives have been reported to inhibit tubulin polymerization, which is crucial for mitotic processes in cancer cells .

Anticancer Activity

The anticancer potential of 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol has been evaluated in several studies. Notably:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For example, it showed IC50 values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

| Cell Line | IC50 Value (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 15.6 - 23.9 | Doxorubicin: 19.7 |

| HCT-116 | Not specified | Doxorubicin: 22.6 |

Selectivity and Toxicity

The selectivity of 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol towards cancer cells compared to normal cells is crucial for its therapeutic potential:

- Selectivity Index : Some studies report that certain triazole derivatives exhibit weak cytotoxic effects on normal cells while maintaining potent activity against cancer cells . This suggests a favorable therapeutic window.

Study on Anticancer Activity

A study investigated the anticancer efficacy of a triazole derivative similar to 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol against HeLa (cervical cancer) and MCF-7 cells. The results indicated that the compound induced significant apoptosis and cell cycle arrest in the G2/M phase .

In Vivo Studies

Further research is necessary to evaluate the in vivo efficacy and safety profile of this compound. Preliminary data suggest promising results; however, detailed pharmacokinetic studies are warranted.

属性

IUPAC Name |

4-(2-methyl-1,2,4-triazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-9(10-6-11-12)7-2-4-8(13)5-3-7/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJWXHNCFXFRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。